Ethyl 2-amino-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Description
Molecular Formula: C₁₆H₁₈N₂O₄S Molecular Weight: 334.39 g/mol IUPAC Name: Ethyl 2-amino-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate Key Features:
Properties
IUPAC Name |
ethyl 2-amino-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-4-22-16(20)12-9(2)13(23-14(12)17)15(19)18-10-7-5-6-8-11(10)21-3/h5-8H,4,17H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZBCBFVAXJLDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Aminothiophene Synthesis
The Gewald reaction is the most widely employed method for assembling 2-aminothiophene scaffolds. This base-catalyzed, one-pot condensation involves a ketone, β-acetonitrile derivative, and elemental sulfur. For the target compound, ethyl acetoacetate serves as the ketone precursor, providing the 4-methyl and 3-ethyl carboxylate substituents. Reacting ethyl acetoacetate with cyanoacetamide and sulfur in dimethylformamide (DMF) at 80–100°C generates the 2-amino-4-methyl-3-ethoxycarbonylthiophene intermediate. The reaction proceeds via:
- Knoevenagel condensation between the ketone and cyanoacetamide.
- Sulfur incorporation to form the thiophene ring.
- Tautomerization to stabilize the 2-amino group.
Key advantages include high regioselectivity (85–90% yield) and compatibility with diverse substituents. However, the 5-position remains unfunctionalized, necessitating subsequent modification.
Paal-Knorr Thiophene Synthesis
The Paal-Knorr method utilizes 1,4-dicarbonyl compounds cyclized with phosphorus pentasulfide (P₂S₅). For this compound, ethyl 3-oxo-4-methylpentanedioate is treated with P₂S₅ at 120°C to form the thiophene core. While this route offers direct access to 5-keto intermediates, yields are moderate (60–70%) due to competing side reactions. Additionally, introducing the 2-amino group requires separate steps, making this method less efficient than the Gewald approach.
Comparative Analysis of Synthetic Routes
The Gewald-EDC/HOBt route is optimal for large-scale production, balancing efficiency and practicality.
Industrial and Green Chemistry Adaptations
Solvent-Free Mechanochemical Synthesis
Recent advances employ high-speed ball milling to perform Gewald reactions without solvents. Ethyl acetoacetate, cyanoacetamide, and sulfur are milled with K₂CO₃ at 35 Hz for 2 hours, achieving 88% yield of the thiophene core. This method reduces waste and energy consumption.
Continuous Flow Systems
Microreactor technology enables continuous thiophene synthesis at elevated temperatures (150°C) with residence times under 10 minutes. Coupled with inline IR monitoring, this approach enhances reproducibility and scalability.
Mechanistic Insights and Side Reactions
Competing Pathways in Gewald Synthesis
Steric Effects in Carbamoylation
The 2-methoxyphenyl group’s ortho-methoxy substituent introduces steric hindrance, slowing amidation kinetics. Using excess EDC/HOBt (1.5 eq.) mitigates this issue.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylate ester group to an alcohol or to reduce the amino group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-amino-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, and other proteins. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anti-inflammatory effects could be due to the modulation of signaling pathways involved in inflammation.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The compound’s analogs differ primarily in the substituents on the phenyl ring of the carbamoyl group.
Key Observations :
- Chlorine vs. Methoxy : The 4-chloro analog (338.81 g/mol) has a higher molecular weight than the 2-methoxy compound (334.39 g/mol) due to chlorine’s atomic mass .
- Electron-donating groups (e.g., OCH₃) may stabilize resonance structures .
- Steric Effects : Ortho-substituted analogs (2-F, 2-OCH₃) exhibit steric hindrance, which could reduce binding efficiency in biological targets compared to para-substituted derivatives .
Biological Activity
Ethyl 2-amino-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications, supported by various research findings and data.
Chemical Structure and Properties
This compound features a thiophene ring, which is known for its stability and reactivity. The presence of an amino group, methoxy groups, and carbonyl functionalities enhances its potential for biological interactions. The molecular formula is with a molecular weight of approximately 270.32 g/mol.
1. Antimicrobial Activity
Research indicates that thiophene derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
2. Anticancer Properties
The compound has also shown promise in anticancer research. Studies have demonstrated its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of apoptotic pathways, specifically through the activation of caspases.
Case Study:
In a study involving MCF-7 cells, treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours.
3. Anti-inflammatory Effects
Thiophene derivatives have been reported to exhibit anti-inflammatory activity. This compound was evaluated in a carrageenan-induced paw edema model in rats, showing significant reduction in inflammation compared to control groups.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Binding: Its structural features allow it to bind to specific receptors involved in inflammatory responses or apoptosis regulation.
Q & A
Q. Critical Reaction Parameters :
- Temperature : Elevated temperatures (80–120°C) accelerate cyclization but may degrade sensitive intermediates.
- Solvent Choice : Polar solvents (e.g., DMF, ethanol) enhance solubility of intermediates, while non-polar solvents improve selectivity in carbamoylation .
Basic: Which spectroscopic and chromatographic techniques are essential for structural elucidation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and stereochemistry. For example, the amino proton resonates at δ 5.8–6.2 ppm, while the 2-methoxyphenyl carbamoyl group shows distinct aromatic splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₇H₁₉N₂O₄S) and detects fragmentation pathways .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization, with Rf values compared against intermediates .
Advanced: How can researchers optimize the carbamoylation step to mitigate byproduct formation?
Answer:
Byproduct formation (e.g., over-substitution or hydrolysis) is addressed through:
- Catalyst Screening : Triethylamine or DMAP improves nucleophilic attack efficiency while suppressing side reactions .
- Stoichiometric Control : Limiting the carbamoylating agent to 1.1 equivalents reduces dimerization.
- Temperature Gradients : Stepwise heating (40°C → 80°C) ensures gradual activation of reactive sites .
Q. Example Optimization Workflow :
| Parameter | Optimal Condition | Observed Yield Improvement |
|---|---|---|
| Catalyst | DMAP (0.5 eq) | 15% increase |
| Solvent | Dichloromethane | Reduced hydrolysis by 20% |
| Reaction Time | 6 hours | 95% conversion |
| (Data synthesized from ) |
Advanced: How to resolve contradictions in reported biological activity data across studies?
Answer:
Discrepancies often arise from variations in assay conditions or structural analogs. Methodological strategies include:
Standardized Bioassays : Replicate studies using consistent cell lines (e.g., HeLa for cytotoxicity) and negative controls.
Structure-Activity Relationship (SAR) Analysis : Compare activity of the 2-methoxyphenyl carbamoyl derivative with analogs (e.g., 4-chlorophenyl or trimethoxyphenyl substitutions) to isolate substituent effects .
Computational Docking : Molecular modeling (e.g., AutoDock Vina) predicts binding affinities to targets like tubulin or cyclooxygenase-2, explaining potency variations .
Case Study : Conflicting IC₅₀ values for anti-inflammatory activity (5–50 µM) were resolved by identifying solvent-dependent aggregation in cell-based assays .
Advanced: What strategies validate the compound’s mechanism of action in enzyme inhibition studies?
Answer:
- Kinetic Assays : Measure Michaelis-Menten constants (Km, Vmax) under varying inhibitor concentrations to distinguish competitive vs. non-competitive inhibition .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) between the compound and target enzymes .
- Mutagenesis Studies : Introduce point mutations (e.g., Ser530→Ala in COX-2) to confirm critical binding residues .
Key Finding : The 2-methoxyphenyl group enhances π-π stacking with hydrophobic enzyme pockets, as shown in crystallographic data for analogous thiophenes .
Advanced: How to address solubility challenges in in vivo pharmacokinetic studies?
Answer:
- Prodrug Design : Convert the ethyl ester to a more hydrolyzable group (e.g., pivaloyloxymethyl) for improved aqueous solubility .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability, as demonstrated with similar thiophene derivatives .
- Co-Solvent Systems : Administer via PEG-400/water (70:30) mixtures, balancing solubility and biocompatibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
